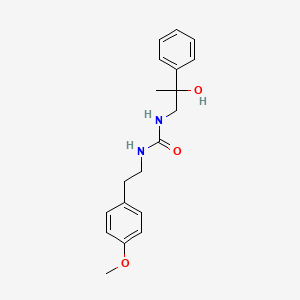![molecular formula C14H14ClNO2S B2518616 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine CAS No. 338774-37-1](/img/structure/B2518616.png)
2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest due to their applications in medicinal chemistry and materials science. Paper outlines a modified synthesis route for a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is an intermediate in the synthesis of Dexlansoprazole. This synthesis involves N-oxidation, one-pot synthesis, oxidation with hydrogen peroxide, and chlorination steps. The green metrics assessment indicates an efficient synthesis with low waste generation, particularly in the oxidation step with an E-factor value of 3.2.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their chemical reactivity and biological activity. Paper reports the crystal structures of various 2-chloromethyl-pyridine derivatives and their methylsulphinyl derivatives. The crystal structures of these compounds show weak hydrogen-bonding interactions and different crystallization patterns in monoclinic and triclinic space groups. These structural insights are valuable for understanding the molecular geometry and potential intermolecular interactions of the compound of interest.
Chemical Reactions Analysis
Pyridine derivatives can undergo a range of chemical reactions due to their reactive sites. Although the specific reactions of "2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine" are not detailed in the provided papers, the reactivity can be inferred from related compounds. For instance, paper describes the interaction of a methylsulphinyl pyridine derivative with CuCl2·2H2O to form a square-planar copper(II) complex. This suggests that the compound may also form complexes with metal ions, which could be relevant for catalysis or material science applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Paper discusses the vibrational spectral analysis and theoretical predictions of the nonlinear optical behavior of a pyrimidine derivative. The molecular docking results suggest potential inhibitory activity against GPb, indicating possible pharmaceutical applications. These findings can provide a basis for predicting the properties of "2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine," such as its spectroscopic characteristics and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
A study highlights the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers are synthesized from diamines, including ones related to the 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine structure, exhibiting high thermal stability and are amorphous, readily soluble in organic solvents. They can be cast into transparent, flexible, and strong films, presenting low dielectric constants, low moisture absorption, and high transparency with significant potential for electronic applications (Liu et al., 2013).
Chemical Synthesis and Green Chemistry
An article describes the modified synthesis of an intermediate similar to 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine, used in the treatment of gastroesophageal reflux disease. This synthesis involves a green chemistry approach, reducing waste production, highlighting the compound's role in pharmaceutical manufacturing and the importance of sustainable methods in chemical synthesis (Gilbile et al., 2017).
Crystal Structure Analysis
Research on the crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, related to 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine, reveals insights into their hydrogen-bonding interactions and potential for forming complex molecular structures. This study aids in understanding the material's properties and potential applications in material science and engineering (Ma et al., 2018).
Novel Compounds and Potential Applications
The development of potassium carbonate-mediated synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives provides a method for creating novel compounds with potential applications in pharmaceuticals and agrochemicals. This synthesis demonstrates the flexibility and utility of 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine derivatives in creating structurally diverse and potentially biologically active molecules (Kalugin & Shestopalov, 2019).
Zukünftige Richtungen
The future directions of research on “2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine” and similar compounds could involve exploring their potential applications in the pharmaceutical and agrochemical industries. Pyridine derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients, and it is expected that many novel applications will be discovered in the future .
Eigenschaften
IUPAC Name |
2-chloro-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-9-4-6-12(7-5-9)19(17,18)13-10(2)8-11(3)16-14(13)15/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZNMEGDROAFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


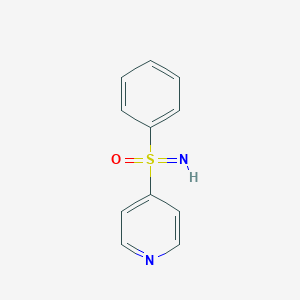
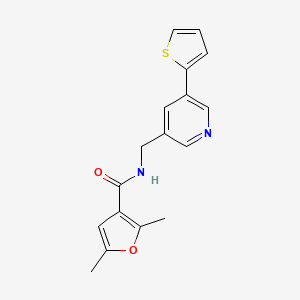
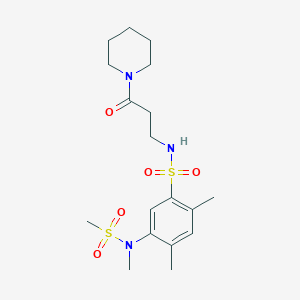
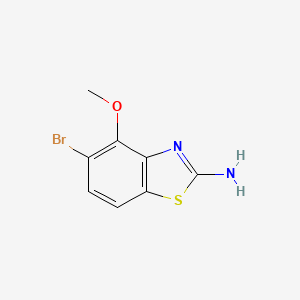

![N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2518545.png)
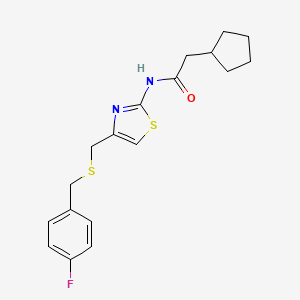
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)
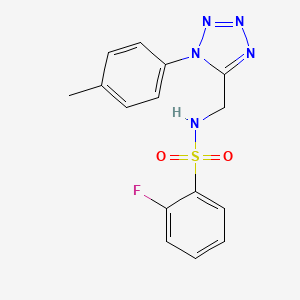
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2518550.png)

![3-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2518553.png)
